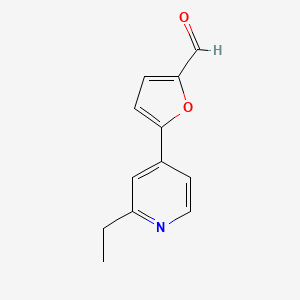
5-(2-Ethylpyridin-4-yl)furan-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Ethylpyridin-4-yl)furan-2-carbaldehyde is an organic compound that features a furan ring substituted with a formyl group and a pyridine ring with an ethyl group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Ethylpyridin-4-yl)furan-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the Vilsmeier-Haack reaction, where a furan derivative is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). The reaction typically proceeds under mild conditions, yielding the desired aldehyde.
Another approach involves the use of a Suzuki-Miyaura coupling reaction In this method, a boronic acid derivative of the pyridine ring is coupled with a halogenated furan derivative in the presence of a palladium catalyst and a base
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. These methods often utilize automated systems to precisely control reaction conditions, ensuring high yields and purity of the final product.
化学反応の分析
Types of Reactions
5-(2-Ethylpyridin-4-yl)furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous solution, CrO₃ in acetic acid.
Reduction: NaBH₄ in methanol, LiAlH₄ in ether.
Substitution: Electrophiles such as bromine (Br₂) or nitronium ion (NO₂⁺) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 5-(2-Ethylpyridin-4-yl)furan-2-carboxylic acid.
Reduction: 5-(2-Ethylpyridin-4-yl)furan-2-methanol.
Substitution: Various substituted furan derivatives depending on the electrophile used.
科学的研究の応用
Chemistry
In organic synthesis, 5-(2-Ethylpyridin-4-yl)furan-2-carbaldehyde serves as a building block for the synthesis of more complex molecules
Biology
This compound can be used in the development of biologically active molecules. Its structural features allow for interactions with biological targets, making it a potential candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the materials science field, this compound can be used in the synthesis of functional materials, such as polymers and dyes. Its unique structure allows for the design of materials with specific properties.
作用機序
The mechanism of action of 5-(2-Ethylpyridin-4-yl)furan-2-carbaldehyde depends on its application. In drug discovery, it may interact with specific enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of biological pathways.
類似化合物との比較
Similar Compounds
5-(2-Methylpyridin-4-yl)furan-2-carbaldehyde: Similar structure but with a methyl group instead of an ethyl group.
5-(2-Phenylpyridin-4-yl)furan-2-carbaldehyde: Contains a phenyl group, offering different electronic and steric properties.
5-(2-Chloropyridin-4-yl)furan-2-carbaldehyde:
Uniqueness
5-(2-Ethylpyridin-4-yl)furan-2-carbaldehyde is unique due to the presence of the ethyl group on the pyridine ring, which can influence its reactivity and interactions with biological targets. This structural feature may provide advantages in specific applications, such as increased lipophilicity or altered binding affinity.
特性
分子式 |
C12H11NO2 |
|---|---|
分子量 |
201.22 g/mol |
IUPAC名 |
5-(2-ethylpyridin-4-yl)furan-2-carbaldehyde |
InChI |
InChI=1S/C12H11NO2/c1-2-10-7-9(5-6-13-10)12-4-3-11(8-14)15-12/h3-8H,2H2,1H3 |
InChIキー |
LFYPZASUNSPVNH-UHFFFAOYSA-N |
正規SMILES |
CCC1=NC=CC(=C1)C2=CC=C(O2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-Aminobenzo[d]oxazol-5-yl)-2-hydroxyacetic acid](/img/structure/B12868211.png)
![2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-7-carboxamide](/img/structure/B12868217.png)
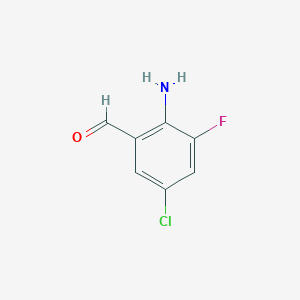
![2-[(2,5-Dichlorophenyl)thio]acetyl chloride](/img/structure/B12868231.png)

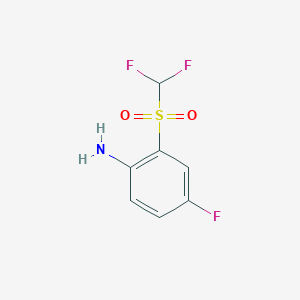

![tert-Butyl (2-methylbenzo[d]oxazol-4-yl)carbamate](/img/structure/B12868259.png)
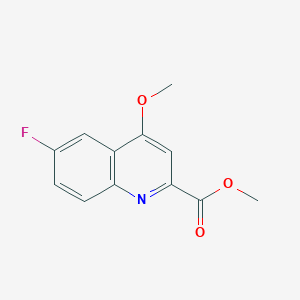
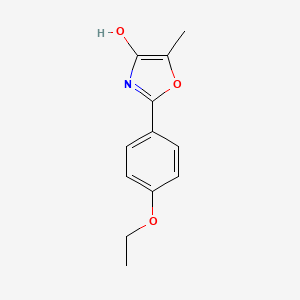

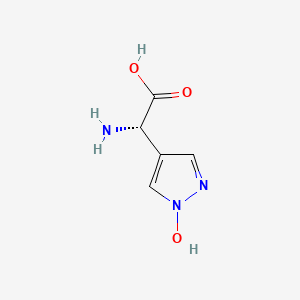

![2-Fluoro-5-[N-methyl-N-(2-nitrophenyl)carbamoyl]benzeneboronic acid](/img/structure/B12868290.png)
